Cas no 14581-81-8 (4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-β-D-glucopyanoside)
4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-β-D-glucopyanoside Chemical and Physical Properties
Names and Identifiers
-
- (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyanoside
- 4-METHOXYPHENYL 2,3,4,6-TETRA-O-ACETYL-Β-D-GLUCOPYRANOSIDE
- -<small>D<
- 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
- beta-D-glucopyranoside, 4-methoxyphenyl, tetraacetate
- -D-glucopyanoside
- 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-β-D-glucopyanoside
- 4-Methoxyphenyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside
- Methylarbutin tetraacetate, p-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucoside
- 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside min. 99%
- 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside
- AX8257771
- M1630
- W0214
- 581M818
- Z1826957632
- b-D-Glucopyranoside,4-methoxyphenyl, 2,3,4,6-tetraacetate
- 4-Methoxyphenyl-2,3,4,6-tetra-O-acetyl-beta-D-gl
- AKOS015919161
- 4-Methoxyphenyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside
- D91516
- SCHEMBL4182294
- beta-D-Glucopyranoside, 4-methoxyphenyl, 2,3,4,6-tetraacetate
- CS-0198934
- W-201284
- (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3,4,5-triyltriacetate
- [(2R,3R,4S,5R,6S)-3,4,5-tris(acetyloxy)-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate
- DTXSID40452842
- 14581-81-8
- A808419
- [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate
- RPHXBVOPPUTUES-YMQHIKHWSA-N
-
- MDL: MFCD06797142
- Inchi: 1S/C21H26O11/c1-11(22)27-10-17-18(28-12(2)23)19(29-13(3)24)20(30-14(4)25)21(32-17)31-16-8-6-15(26-5)7-9-16/h6-9,17-21H,10H2,1-5H3/t17-,18-,19+,20-,21-/m1/s1
- InChI Key: RPHXBVOPPUTUES-YMQHIKHWSA-N
- SMILES: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1COC(C)=O)OC(C)=O)OC(C)=O)OC(C)=O)OC1C=CC(=CC=1)OC
Computed Properties
- Exact Mass: 454.14751164g/mol
- Monoisotopic Mass: 454.14751164g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 32
- Rotatable Bond Count: 12
- Complexity: 671
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 133
Experimental Properties
- Color/Form: Not determined
- Density: 1.301
- Melting Point: No data available
- Boiling Point: 525.329 °C at 760 mmHg
- Flash Point: 525.329 °C at 760 mmHg
- Refractive Index: 1.523
- PSA: 132.89000
- LogP: 1.15710
- Solubility: Not determined
- Vapor Pressure: 0.0±1.4 mmHg at 25°C
4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-β-D-glucopyanoside Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h1106 may be harmful by inhalation
-
Warning Statement:
P264 wash thoroughly after treatment
p280 wear protective gloves / wear protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p1086 get medical advice / care - Safety Instruction: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h1106 may be harmful by inhalation
- Regulatory Condition Code:Class Q (sugars, alkaloids, antibiotics, hormones)
- Storage Condition:<0°C
4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-β-D-glucopyanoside Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M863401-5g |
4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-β-D-glucopyanoside |
14581-81-8 | ≥98%(HPLC) | 5g |
552.00 | 2021-05-17 | |
| TRC | M220108-50mg |
4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-β-D-glucopyanoside |
14581-81-8 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M220108-100mg |
4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-β-D-glucopyanoside |
14581-81-8 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M220108-500mg |
4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-β-D-glucopyanoside |
14581-81-8 | 500mg |
$ 95.00 | 2022-06-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X65065-1g |
(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate |
14581-81-8 | ≥98%(HPLC) | 1g |
¥78.0 | 2023-09-05 | |
| Apollo Scientific | BICL4135-5g |
4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside |
14581-81-8 | 99% min | 5g |
£60.00 | 2025-02-21 | |
| Apollo Scientific | BICL4135-10g |
4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside |
14581-81-8 | 99% min | 10g |
£308.00 | 2024-05-25 | |
| Apollo Scientific | BICL4135-25g |
4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside |
14581-81-8 | 99% min | 25g |
£207.00 | 2025-02-21 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M1630-5G |
4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-β-D-glucopyanoside |
14581-81-8 | >98.0%(HPLC) | 5g |
¥285.00 | 2024-04-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M1630-5g |
4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-β-D-glucopyanoside |
14581-81-8 | 98.0%(LC) | 5g |
¥390.0 | 2022-06-10 |
4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-β-D-glucopyanoside Suppliers
4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-β-D-glucopyanoside Related Literature
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-β-D-glucopyanoside
4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-β-D-glucopyanoside (CAS No. 14581-81-8): An Overview of Its Structure, Synthesis, and Applications
4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-β-D-glucopyanoside (CAS No. 14581-81-8) is a complex organic compound that has garnered significant attention in the fields of organic chemistry, biochemistry, and pharmaceutical research. This compound is a glycoside derivative with a unique structure that includes a 4-methoxyphenyl group and a tetra-O-acetylated β-D-glucopyranoside moiety. The combination of these functional groups imparts distinct chemical and biological properties to the molecule, making it a valuable compound for various applications.
The structure of 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-β-D-glucopyanoside is characterized by its intricate carbohydrate backbone and aromatic substituent. The β-D-glucopyranoside unit is fully acetylated at the 2-, 3-, 4-, and 6-positions, which protects the hydroxyl groups from unwanted reactions during synthesis and biological processes. The 4-methoxyphenyl group attached to the anomeric carbon of the glucopyranoside provides additional stability and specific interactions with biological targets.
The synthesis of this compound involves multiple steps and requires precise control over reaction conditions to ensure high yield and purity. One common approach is to start with glucose and protect the hydroxyl groups using acetic anhydride. The protected glucose is then converted into its corresponding glycosyl halide or triflate. The glycosylation reaction with 4-methoxyphenol is typically carried out in the presence of a suitable catalyst such as silver triflate or boron trifluoride etherate. Finally, the protecting groups are removed to yield the desired product. Recent advancements in green chemistry have led to more environmentally friendly methods for synthesizing this compound, such as using microwave-assisted reactions and biocatalysis.
In terms of biological applications, 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-β-D-glucopyanoside has shown promise in several areas. One notable application is in the field of glycobiology, where it serves as a model compound for studying carbohydrate-protein interactions. These interactions are crucial for various biological processes such as cell signaling, immune responses, and pathogen recognition. The compound's ability to mimic natural glycosides makes it an excellent tool for probing these interactions in vitro and in vivo.
Another area of interest is its potential use in drug delivery systems. The tetra-O-acetylated structure provides stability under physiological conditions, allowing the compound to act as a prodrug that can be selectively cleaved by specific enzymes at the target site. This property can enhance the therapeutic efficacy and reduce side effects of drugs conjugated with this glycoside. Recent studies have explored its use in targeted drug delivery for cancer therapy and other diseases where precise localization of drugs is critical.
The pharmaceutical industry has also shown interest in this compound due to its potential as a lead molecule for developing new drugs. Its unique structure offers opportunities for chemical modifications that can optimize its pharmacological properties. For example, researchers have investigated the effects of varying the substituents on the phenyl ring or modifying the carbohydrate backbone to improve solubility, stability, and bioavailability. These modifications can lead to compounds with enhanced therapeutic profiles for treating various diseases.
Moreover, analytical methods for detecting and quantifying 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-β-D-glucopyanoside have been developed to support its use in research and development. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is commonly used for its high sensitivity and specificity. These techniques are essential for ensuring the purity and consistency of the compound in different applications.
In conclusion, 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-β-D-glucopyanoside (CAS No. 14581-81-8) is a versatile compound with significant potential in multiple scientific disciplines. Its unique structure and properties make it an important tool for studying carbohydrate-protein interactions, developing targeted drug delivery systems, and exploring new therapeutic agents. As research continues to advance in these areas, this compound is likely to play an increasingly important role in advancing our understanding of complex biological processes and improving human health.
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